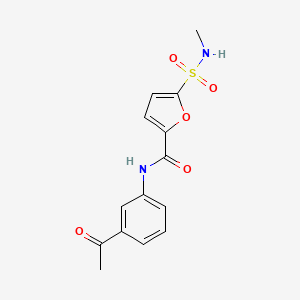
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide, commonly known as NAF-2, is a small molecule that has been studied for its potential therapeutic applications. It is an analogue of the naturally occurring compound furan-2-carboxamide, and it has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of NAF-2 is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and the activation of the Nrf2-ARE pathway. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
NAF-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been found to reduce the toxicity of other drugs, such as doxorubicin. In addition, NAF-2 has been found to have anti-apoptotic and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
NAF-2 has several advantages for lab experiments. It is a small molecule, making it easy to synthesize and work with. It is also relatively stable, making it suitable for long-term storage. Additionally, NAF-2 has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to using NAF-2 in lab experiments. One limitation is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in a given experiment. Additionally, NAF-2 has been found to have some side effects, such as gastrointestinal irritation and skin irritation.
Zukünftige Richtungen
There are several potential future directions for NAF-2 research. One potential direction is to further study its mechanism of action to better understand its effects and to identify new potential therapeutic applications. Additionally, further research could be done to explore the potential of NAF-2 to reduce the toxicity of other drugs. Finally, further research could be done to explore the potential of NAF-2 as an anti-cancer agent.
Synthesemethoden
NAF-2 is synthesized through a two-step process starting with the condensation of 3-acetylphenylhydrazine and methylsulfamoyl chloride. This reaction yields a hydrazone intermediate, which is then reacted with 2-furoic acid to form NAF-2. This method of synthesis was first reported by Wang et al. in 2011 and has since been used to synthesize NAF-2 for further research.
Wissenschaftliche Forschungsanwendungen
NAF-2 has been studied for its potential therapeutic applications, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. NAF-2 has also been studied for its potential to reduce the toxicity of other drugs, such as doxorubicin.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9(17)10-4-3-5-11(8-10)16-14(18)12-6-7-13(21-12)22(19,20)15-2/h3-8,15H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODUXXDCWFBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
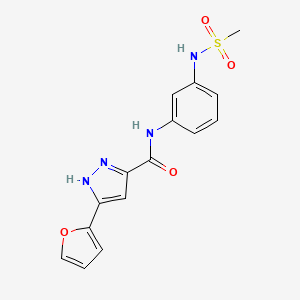
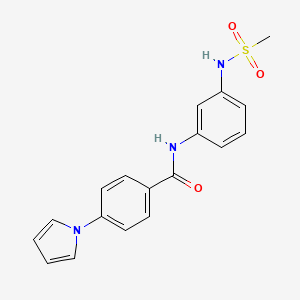

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
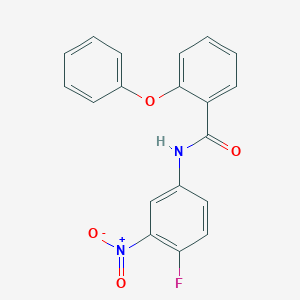
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)
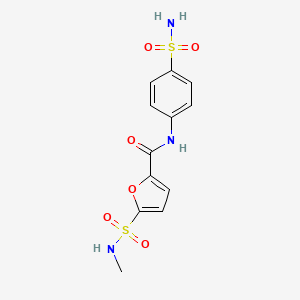
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)